
Mal-PEG4-Val-Cit-PAB
Descripción general
Descripción
Mal-PEG4-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a para-aminobenzyl (PAB) group. The maleimide group is reactive towards thiol groups, allowing for the conjugation of the linker to antibodies. The PEG spacer improves the aqueous solubility of the compound, while the valine-citrulline dipeptide is cleavable by cathepsin B, an enzyme found in lysosomes. The PAB group acts as a self-immolative spacer, releasing the drug payload upon cleavage .
Mecanismo De Acción
Target of Action
Mal-PEG4-Val-Cit-PAB, also known as Mal-beta-Ala-PEG(4)-Val-Cit-PAB, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .
Mode of Action
The compound interacts with its targets through a cleavable linker. The Val-Cit linkers in the compound can be cleaved by Cathepsin B . The Maleimide (Mal) group in the compound is reactive toward thiol groups . This cleavage releases the drug, allowing it to exert its cytotoxic effects on the target cells .
Biochemical Pathways
The cleavage of the Val-Cit linkers by Cathepsin B is a key step in the action of this compound . Cathepsin B is a protease that is often overexpressed in tumor cells, making it an ideal trigger for the release of the drug . Once the drug is released, it can interact with its target within the cell, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its structure. The PEG4 spacer in the compound improves its aqueous solubility , which can enhance its bioavailability. The specific adme (absorption, distribution, metabolism, and excretion) properties of the compound would depend on the specific drug that is attached to it .
Result of Action
The result of the action of this compound is the selective killing of target cells. By attaching to specific antibodies, the compound ensures that the drug is delivered directly to the target cells . The cleavage of the linker by Cathepsin B then releases the drug, allowing it to exert its cytotoxic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the overexpression of Cathepsin B in tumor cells can enhance the cleavage of the linker and the release of the drug . Additionally, the pH of the environment can influence the reactivity of the Maleimide group toward thiol groups .
Análisis Bioquímico
Biochemical Properties
Mal-beta-Ala-PEG(4)-Val-Cit-PAB interacts with various enzymes, proteins, and other biomolecules. The Val-Cit linkers in Mal-beta-Ala-PEG(4)-Val-Cit-PAB can be cleaved by Cathepsin B . This enzyme is present only in the lysosome, ensuring that the ADC payload is released only within the cell .
Cellular Effects
The effects of Mal-beta-Ala-PEG(4)-Val-Cit-PAB on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to be cleaved by Cathepsin B ensures that the ADC payload is released within the cell, thereby exerting its effects .
Molecular Mechanism
Mal-beta-Ala-PEG(4)-Val-Cit-PAB exerts its effects at the molecular level through a series of binding interactions with biomolecules. The Maleimide (Mal) group in the compound is reactive toward thiol groups . This allows it to conjugate cysteine residues in proteins . The Val-Cit dipeptide is a protease-cleavable motif which releases the ADC payload into cells via an elimination mechanism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Val-Cit-PAB involves several steps:
Synthesis of the Maleimide-PEG4 Intermediate: The maleimide group is introduced to the PEG4 spacer through a reaction with maleic anhydride. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.
Coupling of Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is synthesized separately and then coupled to the maleimide-PEG4 intermediate using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Introduction of the Para-Aminobenzyl Group: The PAB group is introduced through a nucleophilic substitution reaction, where the amine group of PAB reacts with an activated ester of the valine-citrulline dipeptide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-Val-Cit-PAB undergoes several types of reactions:
Cleavage by Cathepsin B: The valine-citrulline dipeptide is cleaved by cathepsin B, releasing the PAB group and the attached drug payload.
Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups on antibodies or other proteins, forming a stable thioether bond.
Common Reagents and Conditions
Cleavage Reaction: Cathepsin B enzyme, typically in a buffered solution at pH 5-6.
Thiol-Maleimide Conjugation: Thiol-containing antibodies or proteins, in a buffered solution at pH 6.5-7.5.
Major Products Formed
Cleavage Reaction: The major products are the free drug payload and the cleaved linker.
Thiol-Maleimide Conjugation: The major product is the antibody-drug conjugate with a stable thioether bond.
Aplicaciones Científicas De Investigación
Targeted Drug Delivery
Mal-PEG4-Val-Cit-PAB is primarily utilized in the synthesis of ADCs, which combine the targeting capability of monoclonal antibodies with the cytotoxic effects of potent drugs. The cleavable nature of this compound allows for selective drug release within the tumor microenvironment, significantly enhancing therapeutic efficacy while minimizing systemic toxicity .
Mechanism of Action :
- The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes. This ensures that the cytotoxic drug is released only within cancer cells, reducing damage to healthy tissues .
Enhancing ADC Stability
The incorporation of PEG spacers improves the overall stability and solubility of ADCs in circulation, allowing for prolonged half-lives and improved pharmacokinetics. This stability is crucial for maintaining therapeutic concentrations of the drug until it reaches the target site .
Efficacy in Cancer Treatment
Research has demonstrated that ADCs utilizing this compound show significant improvements in tumor targeting and reduction in off-target effects. A study reported that ADCs employing this linker achieved higher therapeutic indices compared to traditional chemotherapy agents, showcasing enhanced efficacy against various cancer types .
High-throughput Screening Applications
In a high-throughput screening setup, compounds linked via this compound were evaluated for their ability to restore normal cellular functions in disease models. These studies identified several lead compounds that effectively modulated intracellular processes, highlighting the versatility of this compound in therapeutic development beyond traditional cancer treatments .
Comparación Con Compuestos Similares
Mal-PEG4-Val-Cit-PAB is unique due to its cleavable linker and self-immolative PAB group. Similar compounds include:
This compound-PNP: A similar cleavable linker used in ADCs, but with a different leaving group (PNP).
This compound-MMAE: A cleavable linker with a monomethyl auristatin E (MMAE) payload, used in ADCs for cancer therapy
These compounds share similar structures and mechanisms of action but differ in their specific applications and payloads.
Actividad Biológica
Mal-PEG4-Val-Cit-PAB (also known as this compound-OH) is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its unique structure and properties facilitate targeted drug delivery, particularly in oncology applications. This article delves into the biological activity of this compound, highlighting its mechanisms, advantages, and relevant research findings.
Chemical Structure and Properties
This compound consists of several key components:
- Maleimide Group : Enables conjugation with thiol-containing molecules such as antibodies.
- Polyethylene Glycol (PEG) Spacer : Enhances solubility and reduces immunogenicity.
- Valine-Citrulline (Val-Cit) Dipeptide : Serves as a cleavable linker that is selectively hydrolyzed by enzymes in the tumor microenvironment.
- p-Aminobenzyl Alcohol (PAB) : Functions as a functional group for payload attachment.
The molecular formula of this compound is with a molecular weight of approximately 706.78 g/mol .
The biological activity of this compound is primarily attributed to its role in ADCs. The Val-Cit linker is cleaved by cathepsin B, an enzyme that is overexpressed in many cancer cells. This selective cleavage allows for the release of cytotoxic agents specifically within the tumor, minimizing systemic toxicity and enhancing therapeutic efficacy .
Advantages in ADC Design
- Targeted Delivery : The ability to release drugs specifically at the site of action reduces side effects commonly associated with traditional chemotherapy.
- Enzymatic Activation : The Val-Cit dipeptide ensures that the cytotoxic payload is released only within the tumor microenvironment where cathepsin B is present .
- Improved Stability : The PEG spacer enhances the stability of the conjugate in circulation, allowing for prolonged therapeutic effects .
Case Studies and Experimental Data
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- In Vitro Studies : ADCs utilizing this compound demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, ADCs designed with this linker showed enhanced cell death compared to those using traditional linkers .
- In Vivo Studies : Animal models treated with ADCs containing this compound exhibited reduced tumor growth rates and improved survival compared to control groups. These findings underscore its potential as a therapeutic agent in cancer treatment .
Comparative Analysis
To understand the efficacy of this compound better, it is useful to compare it with other similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Mal-Amide-PEG4-Val-Cit-PAB-PNP | Contains a nitrophenyl group | Different cleavage mechanisms |
Mal-Amide-PEG4-Val-Cit-PAB-OH | Similar structure but differs in functional groups | May exhibit different solubility or stability |
This compound | Lacks hydroxyl group; simpler structure | May have different reactivity profiles |
This compound's unique combination of functionalities makes it particularly effective for targeted drug delivery applications compared to these similar compounds .
Propiedades
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N7O12/c1-25(2)33(35(50)41-28(4-3-13-39-36(37)51)34(49)40-27-7-5-26(24-44)6-8-27)42-30(46)12-16-52-18-20-54-22-23-55-21-19-53-17-14-38-29(45)11-15-43-31(47)9-10-32(43)48/h5-10,25,28,33,44H,3-4,11-24H2,1-2H3,(H,38,45)(H,40,49)(H,41,50)(H,42,46)(H3,37,39,51)/t28-,33-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGLOOGTSQEDBL-UVMMSNCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N7O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.